molecular formula C8H11N3O4S B8147461 Tert-butyl 5-nitrothiazol-2-ylcarbamate CAS No. 1196153-47-5

Tert-butyl 5-nitrothiazol-2-ylcarbamate

Cat. No.: B8147461
CAS No.: 1196153-47-5
M. Wt: 245.26 g/mol
InChI Key: RXMLVEWFOGGQOW-UHFFFAOYSA-N
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Description

Tert-butyl 5-nitrothiazol-2-ylcarbamate is an organic compound that features a thiazole ring substituted with a nitro group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-nitrothiazol-2-ylcarbamate typically involves the reaction of 5-nitrothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-nitrothiazol-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 5-nitrothiazol-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-nitrothiazol-2-ylcarbamate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The thiazole ring can also interact with specific proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-nitrothiazol-2-ylcarbamate: vs. : The latter has a benzothiazole ring, which may exhibit different electronic properties and reactivity.

    This compound: vs. : The imidazole ring in the latter compound can lead to different biological activities and chemical reactivity.

Uniqueness

This compound is unique due to its specific combination of a nitro-substituted thiazole ring and a tert-butyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(12)10-6-9-4-5(16-6)11(13)14/h4H,1-3H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMLVEWFOGGQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227997
Record name 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-47-5
Record name 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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